molecular formula C15H18N4O6 B146909 2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate CAS No. 133081-26-2

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate

Cat. No. B146909
M. Wt: 350.33 g/mol
InChI Key: PHWZJVJAIAVOAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include debenzylation, ring hydrogenation, and hydrazination. For instance, the large-scale preparation of an intermediate for nicotinic acetylcholine receptor agonists was optimized through a one-pot process involving three transformations . Another study reported the synthesis of a high-affinity ligand for studying nicotinic acetylcholine receptors, which could be relevant for the synthesis of similar compounds .

Molecular Structure Analysis

Structural analysis of related compounds has been conducted using X-ray diffraction and ab initio calculations. For example, the structural analysis of a cobalt(II)-mediated synthesis product revealed a planar molecule with stabilizing interactions, which could be insightful for understanding the molecular structure of similar compounds . Additionally, the crystal structures of bis-hydrazinopyridines and their salts have been determined, providing a basis for analyzing the molecular structure of hydrazinyl nicotinates .

Chemical Reactions Analysis

The chemical reactions involving related compounds can exhibit unexpected behavior, such as the cleavage of C–S bonds during hydrazination . This highlights the importance of mechanistic studies, including kinetic and computational approaches, to understand the reactions of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, crystallization behavior, and binding affinity to receptors, are crucial for their application. For instance, the high affinity of a synthesized ligand for nicotinic acetylcholine receptors was characterized by its K(d) value . The crystallization details of bis-hydrazinopyridines provide insights into their physical properties .

Scientific Research Applications

  • Chemical Synthesis and Mechanistic Studies :

    • Nordin et al. (2016) conducted a study focusing on the unexpected cleavage of the C–S bond in the hydrazination of related nicotinate esters. This research provides insights into the chemical reactions and mechanisms involving similar compounds (Nordin et al., 2016).
  • Synthesis of Derivatives and Reaction Analysis :

    • Rossi et al. (2007) investigated the solvent-dependent reactions of related diaza-dienes with enamines, highlighting the synthesis of diverse compounds, including those related to 2,5-Dioxopyrrolidin-1-yl derivatives (Rossi et al., 2007).
  • Development of Anticonvulsant Agents :

    • Kamiński et al. (2015) explored the synthesis of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, demonstrating potential applications in epilepsy treatment (Kamiński et al., 2015).
  • Investigations in Organic Chemistry and Pharmacology :

    • Daoud et al. (2009) discussed the synthesis of substituted oxadiazoles from hydrazones, including compounds structurally related to 2,5-Dioxopyrrolidin derivatives, highlighting their potential biological activities (Daoud et al., 2009).
  • Radiopharmaceutical Research :

    • Koren et al. (2000) and Zhang et al. (2004) conducted studies on the synthesis of novel radioligands involving derivatives of 2,5-Dioxopyrrolidin-1-yl compounds. These studies contribute to the understanding of nicotinic acetylcholine receptors and their potential use in imaging techniques (Koren et al., 2000), (Zhang et al., 2004).
  • Study of Ligands and Coordination Chemistry :

    • Halcrow (2005) explored the synthesis and coordination chemistry of pyridine derivatives, including those related to 2,5-Dioxopyrrolidin-1-yl, demonstrating their potential as versatile ligands in coordination chemistry (Halcrow, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-5-4-9(8-16-10)13(22)25-19-11(20)6-7-12(19)21/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWZJVJAIAVOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571768
Record name tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate

CAS RN

133081-26-2
Record name tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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